2-(Ethylsulfanyl)-4-methoxy-N-methylaniline
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Overview
Description
2-(Ethylsulfanyl)-4-methoxy-N-methylaniline is an organic compound that belongs to the class of aniline derivatives This compound features an ethylsulfanyl group attached to the second carbon, a methoxy group attached to the fourth carbon, and a methyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-4-methoxy-N-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfurization: The ethylated product is then treated with a sulfurizing agent like thiourea to introduce the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-4-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 4-methoxy-N-methylaniline.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 4-Methoxy-N-methylaniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-4-methoxy-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-4-methoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s ethylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-methylaniline: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.
2-(Methylsulfanyl)-4-methoxy-N-methylaniline: Contains a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Ethylsulfanyl)-4-methoxy-N-methylaniline is unique due to the presence of both the ethylsulfanyl and methoxy groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
827026-21-1 |
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Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methoxy-N-methylaniline |
InChI |
InChI=1S/C10H15NOS/c1-4-13-10-7-8(12-3)5-6-9(10)11-2/h5-7,11H,4H2,1-3H3 |
InChI Key |
KIWAPUYGEIGQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC(=C1)OC)NC |
Origin of Product |
United States |
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